![molecular formula C10H19ClO2Si B14471437 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate CAS No. 70761-36-3](/img/structure/B14471437.png)
4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate is an organosilicon compound that features a chloro(dimethyl)silyl group attached to a butyl chain, which is further connected to a 2-methylprop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate typically involves the reaction of 4-chlorobutyl 2-methylprop-2-enoate with chlorodimethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve consistent product quality.
化学反応の分析
Types of Reactions
4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles or radicals.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Addition Reactions: Radical initiators or Lewis acids can facilitate these reactions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Addition Reactions: Saturated or partially saturated derivatives.
Hydrolysis: Silanols and corresponding organic acids or alcohols.
科学的研究の応用
4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-containing polymers and resins, which have applications in coatings, adhesives, and sealants.
Organic Synthesis:
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible silicon-based materials.
作用機序
The mechanism of action of 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate depends on the specific reaction or application. In general, the chloro(dimethyl)silyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds and functional groups. The 2-methylprop-2-enoate moiety can participate in polymerization reactions, forming long-chain polymers with unique properties.
類似化合物との比較
Similar Compounds
4-[Chloro(dimethyl)silyl]butyl acrylate: Similar structure but with an acrylate group instead of a 2-methylprop-2-enoate moiety.
4-[Chloro(dimethyl)silyl]butyl methacrylate: Contains a methacrylate group, which can lead to different polymerization behavior.
4-[Chloro(dimethyl)silyl]butyl vinyl ether: Features a vinyl ether group, offering different reactivity and applications.
Uniqueness
4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate is unique due to the presence of both a chloro(dimethyl)silyl group and a 2-methylprop-2-enoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
4-[chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2Si/c1-9(2)10(12)13-7-5-6-8-14(3,4)11/h1,5-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUBQYXNIRPWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCC[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500096 |
Source


|
| Record name | 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70761-36-3 |
Source


|
| Record name | 4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
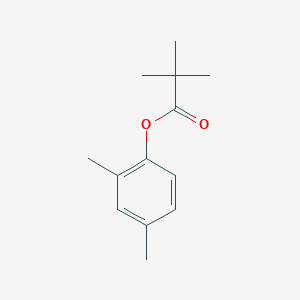
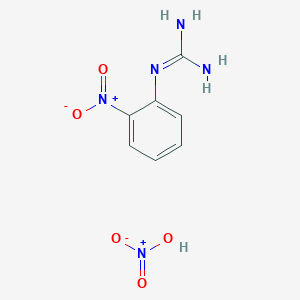

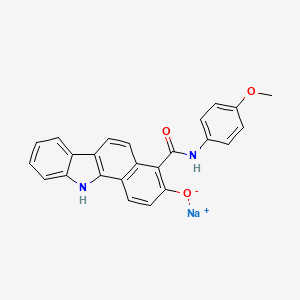
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
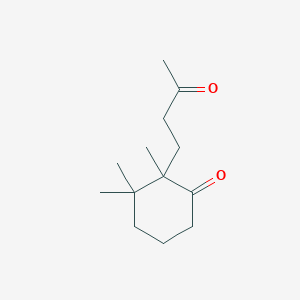

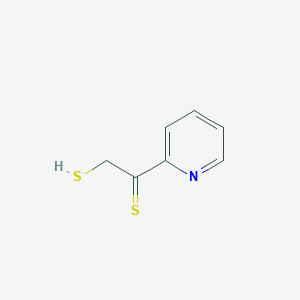
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)

